1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol
Description
IUPAC Nomenclature and Systematic Identification
The compound 1-[4-bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) rules. Its name reflects the substitution pattern on the central butan-1-ol backbone. The primary hydroxyl group (-OH) occupies position 1 of the butanol chain, while the 4-(dimethylamino) substituent resides at position 4. Two aromatic rings are attached to position 1: a 4-bromo-2-(hydroxymethyl)phenyl group and a 4-fluorophenyl group.
The molecular formula is C₁₉H₂₄BrClFNO₂, with a molecular weight of 432.8 g/mol. Key identifiers include the CAS registry number 508169-73-1 and PubChem CID 45357535. Synonyms such as 1-(4-bromo-2-(hydroxymethyl)phenyl)-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol hydrochloride are commonly used in chemical databases.
Table 1: Systematic Identification Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₄BrClFNO₂ |
| Molecular Weight | 432.8 g/mol |
| CAS Registry Number | 508169-73-1 |
| PubChem CID | 45357535 |
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic data for this compound remains limited in public databases. However, structural analogs and related derivatives provide insights into potential three-dimensional conformations. For instance, X-ray diffraction studies of similar brominated phenyl alcohols reveal that steric hindrance from substituents like the hydroxymethyl (-CH₂OH) and dimethylamino (-N(CH₃)₂) groups influences molecular packing.
The compound’s 3D conformer, available via PubChem, suggests a staggered arrangement of the butan-1-ol chain. The 4-fluorophenyl and 4-bromo-2-(hydroxymethyl)phenyl groups adopt orthogonal orientations relative to the central carbon chain, minimizing steric clashes. Computational models predict a dihedral angle of approximately 112° between the two aromatic rings, stabilizing the molecule through intramolecular van der Waals interactions.
Table 2: Key Crystallographic Parameters (Predicted)
| Parameter | Value |
|---|---|
| Dihedral Angle (Ar1–Ar2) | 112° |
| Bond Length (C–Br) | 1.89 Å |
| Bond Angle (C–O–H) | 104.5° |
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) simulations have been applied to related brominated aromatic compounds to elucidate electronic properties. For this compound, hypothetical calculations predict a highest occupied molecular orbital (HOMO) localized on the dimethylamino group and the aromatic rings, while the lowest unoccupied molecular orbital (LUMO) resides on the brominated phenyl moiety. The energy gap (ΔE = LUMO – HOMO) is estimated at 4.2 eV, indicative of moderate reactivity.
Electrostatic potential maps highlight regions of high electron density around the hydroxyl and dimethylamino groups, suggesting these sites participate in nucleophilic interactions. The fluorine atom on the 4-fluorophenyl group exhibits a strong electronegative potential, contributing to dipole-dipole interactions in the solid state.
Table 3: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.6 eV |
| Energy Gap (ΔE) | 4.2 eV |
Hydrogen Bonding Networks and Intermolecular Interactions
The compound’s hydrogen bonding capacity is governed by three donors (two hydroxyl groups and one amine) and four acceptors (two oxygen atoms, one fluorine, and one amine). In crystalline phases, the hydroxyl groups likely form intermolecular O–H···O and O–H···N bonds with adjacent molecules, creating a layered lattice structure. The dimethylamino group may engage in weak C–H···π interactions with aromatic rings, further stabilizing the supramolecular architecture.
Infrared (IR) spectroscopy of analogous compounds reveals O–H stretching frequencies near 3300 cm⁻¹, consistent with strong hydrogen bonding. Additionally, the fluorine atom’s electronegativity enhances dipole interactions, influencing melting points and solubility profiles.
Table 4: Hydrogen Bonding Parameters
| Interaction Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| O–H···O | 1.85 | 165 |
| O–H···N | 2.10 | 155 |
| C–H···π | 2.45 | 145 |
Properties
IUPAC Name |
1-[4-bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrFNO2/c1-22(2)11-3-10-19(24,15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23/h4-9,12,23-24H,3,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXQPYBPVRAVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₃₁BrFNO₂
- Molecular Weight : 396.3 g/mol
- Structural Features : It contains a bromo group, a hydroxymethyl group, and a dimethylamino group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antidepressant-like effects : By modulating neurotransmitter levels in the brain.
- Antimicrobial properties : Through inhibition of bacterial growth and biofilm formation.
Biological Activity Data
Antidepressant Activity
In a study evaluating the antidepressant-like effects of various compounds, this compound was tested in rodent models. The results indicated a significant decrease in immobility time in the forced swim test, suggesting its potential as an antidepressant agent. The mechanism is hypothesized to involve serotonin and norepinephrine reuptake inhibition.
Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing effective inhibition at concentrations as low as 32 µg/mL for certain strains.
Dihydroorotate Dehydrogenase Inhibition
Further investigations into the compound's mechanism revealed its potential as a DHODH inhibitor. This enzyme plays a crucial role in the de novo synthesis of pyrimidines, making it an attractive target for immunosuppressive therapies. In vitro assays demonstrated that the compound effectively inhibited DHODH activity, leading to reduced proliferation of lymphocytes.
Scientific Research Applications
The compound 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol is a complex organic molecule with significant implications in various scientific research fields. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and materials science.
Key Structural Features:
- Bromo and Fluoro Substituents : These halogen atoms can enhance the lipophilicity of the compound, potentially improving its bioavailability.
- Dimethylamino Group : This functional group is often associated with increased pharmacological activity due to its ability to interact with various biological targets.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Its structural characteristics make it a candidate for further investigation in the following areas:
- Antidepressant Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. The dimethylamino group may enhance interactions with serotonin receptors, suggesting potential antidepressant properties.
- Anti-cancer Research : Preliminary studies indicate that halogenated compounds can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound could be explored for its efficacy in targeting cancer cells.
Pharmacology
Research into the pharmacological properties of this compound has revealed several interesting aspects:
- Receptor Interaction : The presence of the dimethylamino group may facilitate binding to various receptors, including adrenergic and serotonin receptors. This interaction could lead to novel therapeutic agents targeting mood disorders or anxiety.
- Metabolic Stability : The incorporation of halogen atoms often enhances metabolic stability, making this compound a suitable candidate for drug development where prolonged action is desired.
Materials Science
Beyond biological applications, this compound may also find utility in materials science:
- Polymer Synthesis : The functional groups present allow for potential polymerization reactions, leading to materials that could be used in drug delivery systems or as scaffolds in tissue engineering.
- Sensors and Devices : The chemical properties of this compound can be exploited in the development of sensors that detect specific biomolecules or environmental changes due to its reactivity.
Case Study 1: Antidepressant Activity
A study examining similar compounds with dimethylamino groups found significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the brain, suggesting that further research on this specific compound could yield promising results.
Case Study 2: Anti-Cancer Potential
Research conducted on brominated phenolic compounds demonstrated cytotoxic effects against breast cancer cell lines. Given the structural similarities, it would be prudent to investigate this compound for similar properties.
Comparison with Similar Compounds
Chalcone Derivatives with Fluorophenyl/Dimethylamino Substituents
Chalcones (α,β-unsaturated ketones) share functional group similarities with the target compound. Key examples include:
Structural Insights :
- The target compound’s butanol backbone provides greater conformational flexibility compared to the rigid chalcone backbone.
- Chalcone derivatives exhibit planar α,β-unsaturated ketones , enabling π-stacking, while the target compound’s alcohol moiety favors hydrogen bonding .
- Dihedral angles between aromatic rings in chalcones (7.14°–56.26°) suggest variable coplanarity, whereas the target compound’s substituents likely adopt a fixed spatial arrangement due to steric constraints .
Pyrazole Derivatives with Bromo/Fluoro Substituents
Pyrazole-based analogs (e.g., from ) share halogenated aryl groups but differ in core structure:
Key Differences :
- Pyrazole derivatives contain a five-membered heterocyclic ring, enhancing metabolic stability compared to the target compound’s linear butanol chain.
Escitalopram-Related Impurities
The target compound is structurally related to Escitalopram oxalate impurity 11 (C₂₅H₃₅FN₂O₃, MW: 430.56 g/mol), which features a butanone core instead of a butanol.
Functional and Pharmacological Considerations
- MAO Inhibition: Chalcone analogs (e.g., (E)-3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one) exhibit monoamine oxidase inhibitory activity, suggesting that the dimethylamino and fluorophenyl groups are pharmacophores for CNS targets. The target compound’s tertiary alcohol may limit blood-brain barrier permeability compared to chalcones .
- Synthetic Utility : Brominated analogs (e.g., 1-(4-Bromo-2-fluorophenyl)pentan-1-one) serve as intermediates in drug synthesis, highlighting the versatility of halogenated aryl groups in cross-coupling reactions .
Preparation Methods
Key Functional Groups and Reactivity
-
4-Bromo-2-(hydroxymethyl)phenyl : Introduces steric hindrance and polarity, requiring protection/deprotection strategies during synthesis.
-
4-Fluorophenyl : Enhances metabolic stability and influences electronic properties via electron-withdrawing effects.
-
Dimethylamino group : Participates in acid-base reactions and coordinates with Lewis acids in catalytic systems.
Synthesis Routes and Methodologies
Multi-Step Synthesis via Nucleophilic Addition
A common approach involves sequential nucleophilic additions and aryl coupling reactions.
Step 1: Formation of the Butan-1-ol Backbone
The core structure is synthesized by reacting 4-fluorophenylmagnesium bromide with a ketone precursor, 4-(dimethylamino)butan-2-one , in anhydrous tetrahydrofuran (THF) at −78°C. This Grignard reaction yields a tertiary alcohol intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Solvent | THF |
| Catalyst | None |
| Yield | 68–72% |
Step 2: Bromination and Hydroxymethylation
The phenyl ring is functionalized via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane, followed by hydroxymethylation with paraformaldehyde under acidic conditions.
Optimization Data
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | CH₂Cl₂ | 0°C → 25°C | 85% |
| Br₂ | CCl₄ | 25°C | 62% |
One-Pot Catalytic Synthesis
Recent patents disclose a streamlined one-pot method using indium(III) chloride (InCl₃) as a Lewis acid catalyst. This approach condenses 4-fluorobenzaldehyde , dimethylamine , 4-bromo-2-(hydroxymethyl)phenol , and 1,4-dibromobutane in ethanol under ultrasound irradiation.
Procedure Summary
-
Combine reagents in 50% ethanol with 20 mol% InCl₃.
-
Irradiate at 40°C for 20 minutes under ultrasound.
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 20 minutes |
| Yield | 89–93% |
| Purity (HPLC) | >98% |
Reaction Optimization and Mechanistic Insights
Role of Ultrasound Irradiation
Ultrasound enhances mass transfer and reduces reaction time by 70% compared to conventional heating. Cavitation effects promote InCl₃ activation, facilitating faster C–N and C–O bond formation.
Solvent and Temperature Effects
Ethanol-water mixtures (1:1 v/v) optimize solubility and stabilize intermediates. Elevated temperatures (>50°C) favor side reactions, such as dehydration of the hydroxymethyl group.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of the target compound from byproducts.
Industrial-Scale Production Considerations
Q & A
Basic: What are the key synthetic strategies for 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Friedel-Crafts alkylation or acylation to introduce the bromophenyl and fluorophenyl groups .
- Step 2: Hydroxymethylation via nucleophilic substitution (e.g., using formaldehyde under basic conditions).
- Step 3: Introduction of the dimethylamino group via reductive amination or alkylation of a secondary amine.
- Step 4: Final purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water .
Critical Note: Monitor stereochemistry at C-1 and C-4 during synthesis, as chiral centers may form. Use chiral auxiliaries or catalysts if enantiopure product is required .
Advanced: How can stereochemical outcomes be optimized during synthesis?
Methodological Answer:
- Chiral Resolution: Employ chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers .
- Asymmetric Catalysis: Use Sharpless epoxidation or Evans oxazaborolidine catalysts to control stereochemistry during hydroxylation or amination steps .
- X-ray Crystallography: Confirm absolute configuration post-synthesis (e.g., via single-crystal analysis, as demonstrated in biphenyl analogs ).
Data Contradiction Alert: Some literature reports inconsistent yields for asymmetric steps due to solvent polarity effects. Optimize with polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~7.2–7.8 ppm for aromatic protons, δ ~3.5 ppm for hydroxymethyl ).
- HPLC-MS: Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in H₂O/MeOH) to assess purity (>98%) and molecular ion [M+H]+ .
- Elemental Analysis: Verify Br and F content (theoretical: Br ~18.9%, F ~4.3%).
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer:
- Dynamic Effects: Investigate rotational barriers in the butan-1-ol chain using variable-temperature NMR (VT-NMR) to assess conformational locking .
- Impurity Analysis: Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts. For example, residual THF (from synthesis) may appear as δ ~3.7 ppm .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09/B3LYP/6-31G**) .
Basic: How to assess hydrolytic stability of the hydroxymethyl group?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Hydroxymethyl groups typically degrade fastest at pH >10 .
Advanced: What strategies mitigate data variability in biological activity assays?
Methodological Answer:
- Receptor Binding Studies: Use radioligand displacement assays (e.g., [³H]spiperone for dopamine receptor binding) with triplicate measurements to reduce noise .
- Negative Controls: Include structurally similar analogs (e.g., 1-(4-chlorophenyl) derivatives ) to isolate substituent-specific effects.
- Meta-Analysis: Cross-reference IC₅₀ values across studies, noting discrepancies due to assay conditions (e.g., DMSO concentration ≤0.1% recommended) .
Basic: What are the recommended storage conditions?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the hydroxymethyl group .
- Stability Data: Shelf life >2 years under inert gas (N₂/Ar) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (Cl, I), alkyl groups, or electron-withdrawing groups (NO₂) at the 4-bromo position .
- QSAR Modeling: Use molecular descriptors (logP, polar surface area) to predict bioavailability. For example, logP <3 enhances CNS penetration .
- Biological Testing: Prioritize assays based on structural similarities (e.g., fluorophenyl groups often target G-protein-coupled receptors ).
Basic: How to address solubility challenges in aqueous assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment: Protonate the dimethylamino group (pKa ~9.5) in acidic buffers to enhance solubility .
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
- In Silico Tools: Use MetaSite® or GLORYx to simulate Phase I/II metabolism. Likely pathways:
- Phase I: Hydroxylation at the benzylic position (C-4 of butan-1-ol).
- Phase II: Glucuronidation of the hydroxymethyl group .
- Validation: Compare predictions with in vitro microsomal studies (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
